molecular formula C13H10OS B118918 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 1622-55-5

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No.: B118918
CAS No.: 1622-55-5
M. Wt: 214.28 g/mol
InChI Key: JAGBUENUSNSSFW-UHFFFAOYSA-N
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Description

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 1622-55-5) is a high-value organic compound with the molecular formula C13H10OS and a molecular weight of 214.28 g/mol . This compound serves as a crucial drug intermediate in the pharmaceutical industry, most notably in the facile synthesis of Ketotifen via the Wittig-Horner reaction . Ketotifen is an important pharmaceutical agent that functions as a second-generation antihistamine and mast cell stabilizer, used in the treatment of allergic conjunctivitis, asthma, and other mast cell-mediated conditions . The synthetic utility of this intermediate is protected by industrial patents, underscoring its commercial and research significance . From a safety perspective, the compound is classified with the signal word "Warning" and carries hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Researchers should handle it in accordance with the corresponding precautionary statements. For optimal stability, the material should be sealed and stored dry at 2-8°C . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGBUENUSNSSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354311
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-55-5
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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Record name 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro
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Preparation Methods

Cannizzaro Reaction-Based Synthesis

The Cannizzaro reaction route begins with the condensation of thiophene-2-carboxaldehyde (5) and methyl-o-toluate (4) in the presence of sodium methoxide or sodium hydride. This step yields 2-[2-(2-thienyl)vinyl]benzoic acid (6) , a key intermediate. However, competing Cannizzaro reactions often produce thiophene-2-carboxylic acid (7) and thienyl-2-methanol as byproducts, reducing the overall yield to approximately 40%. Subsequent hydrogenation of the olefinic bond in (6) using palladium on carbon (Pd-C) generates the dihydro derivative, which undergoes cyclization with polyphosphoric acid (PPA) to form the tricyclic ketone.

Critical Limitations :

  • Low yield due to side reactions and polymerization.

  • Tedious purification steps to isolate the desired product from byproducts.

Wittig-Horner Reaction Approach

To circumvent the drawbacks of the Cannizzaro method, the Wittig-Horner reaction offers a more efficient pathway. Methyl-o-toluate is brominated with N-bromosuccinimide (NBS) to produce methyl (2-bromomethyl)benzoate (8) , which reacts with triethyl phosphite to form the phosphonate intermediate (9) . This intermediate undergoes a Wittig-Horner reaction with thiophene-2-carboxaldehyde (5) in tetrahydrofuran (THF), yielding 2-[2-(2-thienyl)vinyl]benzoic acid (6) with an 80% efficiency. Hydrogenation and cyclization steps follow as in the Cannizzaro route.

Advantages :

  • Higher yield (70–80%) under milder conditions.

  • Reduced byproduct formation and simplified work-up.

Bromination and Cyclization Method

A patent-described method involves brominating 9,10-dibromo-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in methanol under reflux to produce 9-bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. Treating this intermediate with potassium hydroxide in methanol eliminates the bromine atom, yielding the final product after recrystallization (melting point: 164–166°C).

Key Steps :

  • Bromination : Conducted at reflux for 5 hours.

  • Dehydrobromination : Achieved with KOH in methanol over 6 hours.

Industrial Production Considerations

Industrial-scale synthesis prioritizes the Wittig-Horner route due to its efficiency and reproducibility. Key optimizations include:

  • Solvent Choice : THF enhances reaction homogeneity and reduces side reactions.

  • Catalyst Use : Pd-C ensures selective hydrogenation of the olefinic bond without over-reduction.

  • Purification : Recrystallization from methanol or ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and thiophene ring undergo selective oxidation under controlled conditions:

Reagent/ConditionsProductYieldReference
Hydrogen peroxide (H₂O₂)Sulfoxide derivative65–78%
m-Chloroperbenzoic acid (mCPBA)Sulfone derivative82–90%

Oxidation typically occurs at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones. The reaction proceeds via electrophilic attack on the sulfur, with mCPBA showing higher selectivity and efficiency than H₂O₂ .

Reduction Reactions

The ketone group is reduced to secondary alcohols or hydrocarbons:

Reagent/ConditionsProductApplication
Lithium aluminum hydride (LiAlH₄)4-Hydroxy-9,10-dihydro derivativePrecursor for antihistamine drugs
Catalytic hydrogenation (H₂/Pd-C)Fully saturated cycloheptane derivativeStabilized intermediates for further functionalization

LiAlH₄ selectively reduces the ketone to an alcohol without affecting the thiophene ring, while hydrogenation saturates the cycloheptane ring .

Substitution Reactions

Electrophilic substitution occurs at the benzene or thiophene rings:

Halogenation

Halogenation AgentPositionProduct
Bromine (Br₂/FeBr₃)C9 of benzene ring9-Bromo derivative
Chlorine (Cl₂/AlCl₃)C6 of thiophene ring6-Chloro derivative

The 9-bromo derivative is a key intermediate for synthesizing methoxy-substituted analogs .

Alkylation/Methoxylation

Reaction with methyl iodide (CH₃I) or potassium hydroxide (KOH)/methanol introduces methoxy groups at C10, forming 10-methoxy derivatives used in antiasthmatic drug synthesis .

Cycloaddition and Ring-Opening Reactions

The strained cycloheptane ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, yielding polycyclic adducts. Ring-opening via ozonolysis produces dicarbonyl compounds for further derivatization .

Grignard and Organometallic Reactions

The ketone reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. Piperidine derivatives are synthesized via nucleophilic addition of 4-chloro-1-methylpiperidine under Grignard conditions, yielding bioactive analogs .

Route A: Wittig-Horner Reaction

  • Reactants : Thiophene-2-carboxaldehyde, methyl-o-toluate

  • Conditions : Sodium methoxide, reflux

  • Yield : 68–75%

Route B: Bromination-Cyclization

  • Reactants : Methyl-o-toluate, bromine

  • Conditions : KOH/methanol, reflux

  • Yield : 80–85%

Route B offers higher efficiency and scalability for industrial applications.

Stability and Side Reactions

Prolonged exposure to strong acids or bases leads to ring degradation. Cannizzaro reaction byproducts are observed in alkaline conditions due to ketone disproportionation .

Scientific Research Applications

Medicinal Chemistry

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been explored for its potential therapeutic effects. Notably:

  • Antiasthmatic Activity : A derivative of this compound was synthesized and evaluated for antiasthmatic properties. The study indicated that the compound exhibited significant activity comparable to existing drugs like zaditene .
  • Anticancer Properties : Research has suggested that compounds with similar structural features may possess anticancer activities. Investigations into the mechanisms of action are ongoing to elucidate its potential in cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Synthesis of Novel Compounds : It can be used to create various derivatives that may have enhanced biological activities or novel properties .

Material Science

In materials science, this compound has been studied for its potential use in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties .

Case Studies

StudyApplicationFindings
Synthesis of Antiasthmatic AnalogueMedicinal ChemistryDemonstrated significant activity against asthma .
Investigation of Anticancer PropertiesCancer ResearchSuggested potential mechanisms for anticancer effects .
Polymer Incorporation StudiesMaterial ScienceEnhanced properties observed in polymer composites .

Mechanism of Action

The mechanism of action of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical intermediate, the compound may interact with enzymes or receptors to modulate biological processes. The exact mechanism can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
This compound (Parent compound) C₁₃H₁₀OS None Intermediate for Ketotifen, Pizotifen; liquid, density 1.262 g/cm³, bp 371.1°C
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one C₁₄H₁₀O₂S Methoxy (-OCH₃) at 10-position Bulk drug intermediate; non-hazardous (GHS classification), mp not reported
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one C₁₃H₈Br₂OS Bromine atoms at 9,10-positions Intermediate for Ketotifen derivatives; higher MW (372.07 g/mol)
3a,9-Dihydro-4,9-methano-4H-benzo[4,5]cyclohepta[1,2-b]furan C₁₄H₁₂O Furan ring replaces thiophene; methano bridge Intermediate in synthetic pathways; unstable during purification (observed in crude NMR)
Pizotifen (Pizotyline) C₁₉H₂₁NS 1-Methyl-4-piperidylidene substituent Serotonin inhibitor for migraine therapy; mp 261–263°C (HCl salt)

Functional and Pharmacological Comparisons

Electronic and Reactivity Differences

  • Thiophene vs. Furan Analogues: Replacing sulfur with oxygen (e.g., in 3a,9-dihydro-4,9-methano-4H-benzo[4,5]cyclohepta[1,2-b]furan) reduces aromaticity and alters reactivity. The thiophene ring in the parent compound enhances electron delocalization, influencing its stability and intermediate utility in drug synthesis .

Pharmacological Profiles

  • Parent Compound vs. Pizotifen : While the parent is an inert intermediate, Pizotifen’s 1-methyl-4-piperidylidene group enables serotonin receptor antagonism, critical for migraine prophylaxis .
  • Ketotifen Derivatives : Bromination at the 9,10-positions (as in the dibromo derivative) introduces steric bulk, which may enhance receptor selectivity in antihistaminic agents .

Biological Activity

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS No. 1622-55-5) is a tricyclic compound notable for its unique structural properties, which include a fused ring system comprising a benzene ring, a cycloheptane ring, and a thiophene ring. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

  • Molecular Formula : C13H10OS
  • Molecular Weight : 214.28 g/mol
  • Purity : Typically ≥ 98%
  • Physical State : Yellow crystalline powder
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound is believed to involve several biochemical pathways:

  • Histamine Receptor Interaction : Similar tricyclic compounds have been shown to interact with histamine H1 receptors, suggesting potential antihistaminic properties.
  • Mast Cell Stabilization : These compounds may stabilize mast cells, which are crucial in allergic responses.
  • MAPK/ERK Signaling Pathway : The compound influences cell signaling pathways critical for cell proliferation and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • A study evaluated various cyclohepta[b]thiophene derivatives for antiproliferative activity against non-small cell lung cancer (A549) and other cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values and induced apoptosis through caspase activation and cell cycle arrest1.
CompoundCell LineGI50 (µM)LC50 (µM)Mechanism
Compound 17A5490.69>100Induces apoptosis
Compound 17OVACAR-52.27>100Inhibits tubulin polymerization

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Similar compounds have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies

  • Study on Antiproliferative Effects : In a comparative study of various thiophene derivatives, compound 17 demonstrated significant growth inhibition across multiple cancer cell lines with minimal cytotoxicity1. The study emphasized the compound's ability to induce early apoptosis and activate specific caspases.
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound could inhibit certain kinases involved in cancer progression and modulate signaling pathways associated with inflammation2.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYieldAdvantages/Limitations
Cannizzaro ReactionStrong base (e.g., NaOH), heat~40%Low yield; by-product formation
Wittig-HornerPhosphorus reagents, THF~80%High yield; fewer side reactions

How can researchers optimize synthesis to minimize by-products like those observed in Cannizzaro-based routes?

Advanced Research Focus
To avoid Cannizzaro-related by-products:

  • Substrate modification : Introduce electron-withdrawing groups (e.g., methoxy) to stabilize intermediates and reduce nucleophilic attack risks .
  • Reaction control : Use low-temperature conditions (-78°C) and controlled stoichiometry of reducing agents (e.g., LiAlH4) to prevent over-reduction .
  • Alternative pathways : Prioritize Wittig-Horner or Grignard-based alkylation, which bypass Cannizzaro pathways entirely .

What advanced analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Research Focus

  • Mass Spectrometry (MS) : Key fragmentation patterns include CO elimination (m/z loss of 28) and thiophene ring cleavage (e.g., HCS loss, m/z 45). These patterns confirm the tricyclic backbone and substituent positions .
  • X-ray Crystallography : Resolves stereochemistry (e.g., trans-configuration in derivatives like 4-(3-dimethylamino-propylidene) analogs) .

Q. Table 2: Key MS Fragmentation Patterns

Ion Fragmentm/z LossStructural Significance
[M-CO]+28Confirms ketone group
[M-HCS]+45Indicates thiophene ring stability

How are derivatives of this compound tailored for pharmacological activity studies?

Q. Advanced Research Focus

  • Piperidine/pyrrolidine incorporation : Enhances anti-allergic or antiasthmatic properties (e.g., ketotifen fumarate derivatives) via H1-receptor antagonism .
  • Beckmann rearrangement : Converts oxime derivatives (e.g., 4-hydroxyimino intermediates) into azocine analogs for serotonin inhibition (e.g., pizotifen) .
  • Methodology : Start with 4-amino-9,10-dihydro intermediates, alkylate with 1-methyl-4-chloropiperidine, and purify via column chromatography (silica gel, CHCl3/hexane) .

How do researchers address contradictions in spectral data during structural validation?

Q. Advanced Research Focus

  • Multi-technique validation : Cross-validate NMR (e.g., ¹H/¹³C), IR (C=O stretch ~1700 cm⁻¹), and MS to resolve ambiguities in substituent positioning .
  • Isomer differentiation : Use NOESY NMR or X-ray to distinguish α/β isomers (e.g., 3-dimethylamino-propylidene derivatives) .

What computational methods support the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • DFT calculations : Model electron density distribution to predict reactive sites for functionalization (e.g., C4 ketone for nucleophilic attacks) .
  • Molecular docking : Screen derivatives against mast cell stabilizer targets (e.g., histamine H1 receptor) to prioritize synthesis .

How does the compound degrade under varying pH and temperature conditions?

Q. Basic Research Focus

  • Acidic conditions : Protonation at the ketone group leads to ring-opening or polymerization. Stabilize with inert atmospheres (N2) .
  • Oxidative stress : Forms N-oxides (e.g., ketotifen N-oxide) under prolonged exposure to O2; monitor via HPLC with UV detection (λ = 254 nm) .

Q. Table 3: Stability Profile

ConditionDegradation PathwayMitigation Strategy
pH < 3Ketone protonationUse buffered solutions (pH 6–8)
High temperatureThiophene ring decompositionStore at 2–8°C in amber vials

What strategies resolve stereochemical challenges in derivatives?

Q. Advanced Research Focus

  • Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Asymmetric synthesis : Employ Evans auxiliaries or Sharpless epoxidation to control C4 stereochemistry .

How are impurities (e.g., N-oxides, desmethyl analogs) quantified during synthesis?

Q. Basic Research Focus

  • HPLC-MS : Use reverse-phase C18 columns (ACN/H2O gradient) to detect impurities like N-desmethylketotifen (RT ~8.2 min) .
  • Reference standards : Compare against certified impurities (e.g., LGC Standards MM0180.07) for accurate quantification .

What mechanistic insights explain the anti-allergic activity of its derivatives?

Q. Advanced Research Focus

  • Mast cell stabilization : Derivatives like ketotifen inhibit histamine release by blocking Ca²⁺ influx in mucosal mast cells (IC50 ~0.1 µM) .
  • In vivo models : Use rat Trichinella spiralis inflammation assays to validate intestinal dysmotility prevention via mast cell hyperplasia inhibition .

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